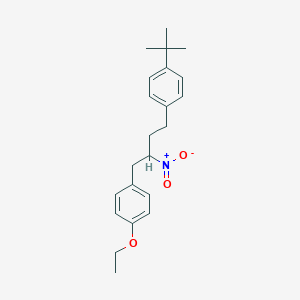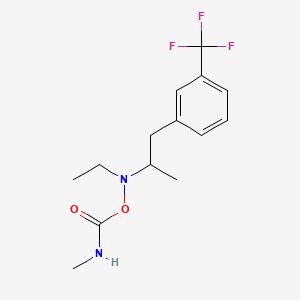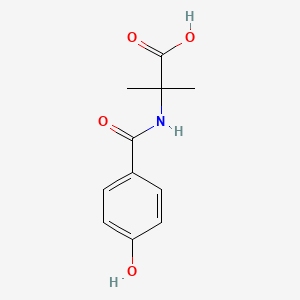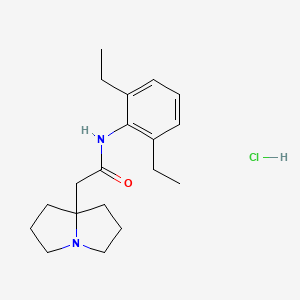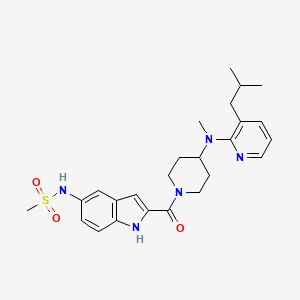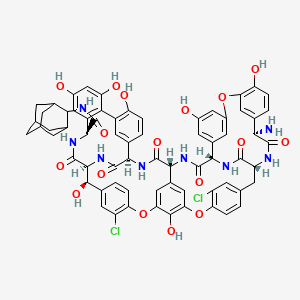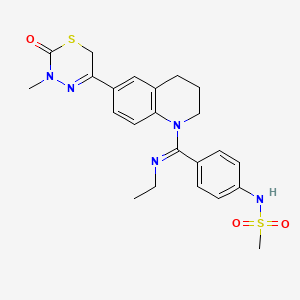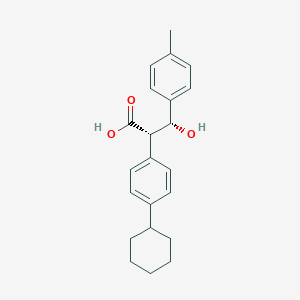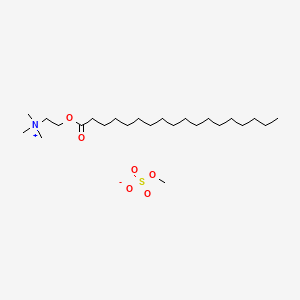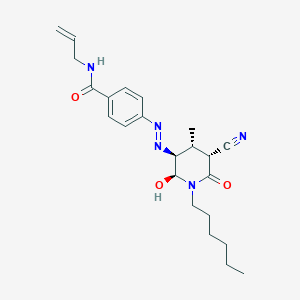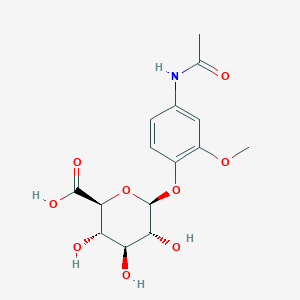
3-Methoxyacetaminophen glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxyacetaminophen glucuronide is a metabolite of acetaminophen (commonly known as paracetamol). It is formed through the glucuronidation process, where 3-methoxyacetaminophen is conjugated with glucuronic acid. This compound is significant in pharmacokinetics and toxicology studies as it helps in understanding the metabolism and excretion of acetaminophen .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxyacetaminophen glucuronide involves the glucuronidation of 3-methoxyacetaminophen. One method includes the use of sulfur trioxide pyridine complex in pyridine at 40°C for 3 hours . This reaction results in the formation of the glucuronide conjugate.
Industrial Production Methods
Industrial production of this compound typically involves enzymatic glucuronidation using UDP-glucuronosyltransferases (UGTs). This method is preferred due to its efficiency and specificity in producing the desired glucuronide conjugate .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxyacetaminophen glucuronide primarily undergoes phase II metabolic reactions, including glucuronidation and sulfation . These reactions increase the compound’s water solubility, facilitating its excretion.
Common Reagents and Conditions
Glucuronidation: UDP-glucuronic acid and UGT enzymes.
Sulfation: Sulfur trioxide pyridine complex in pyridine.
Major Products Formed
The major products formed from these reactions are this compound and 3-methoxyacetaminophen sulfate .
Applications De Recherche Scientifique
3-Methoxyacetaminophen glucuronide is used in various scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of acetaminophen.
Toxicology: Understanding the hepatotoxicity of acetaminophen and its metabolites.
Genomics: Genome-wide association studies to identify genetic loci related to acetaminophen metabolism.
Drug Development: Evaluating the safety and efficacy of new drugs by studying their metabolic pathways.
Mécanisme D'action
The mechanism of action of 3-methoxyacetaminophen glucuronide involves its formation through the glucuronidation of 3-methoxyacetaminophen by UGT enzymes. This process increases the compound’s water solubility, facilitating its excretion through the kidneys . The glucuronide conjugate is excreted by transporters in the hepatocyte membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxyacetaminophen glucuronide
- 3-Methoxyacetaminophen sulfate
- Acetaminophen glucuronide
Uniqueness
3-Methoxyacetaminophen glucuronide is unique due to its specific formation from 3-methoxyacetaminophen, which involves methylation by catechol-O-methyltransferase (COMT) followed by glucuronidation . This distinguishes it from other acetaminophen metabolites that do not undergo the same methylation step.
Propriétés
Numéro CAS |
52092-55-4 |
|---|---|
Formule moléculaire |
C15H19NO9 |
Poids moléculaire |
357.31 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-(4-acetamido-2-methoxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H19NO9/c1-6(17)16-7-3-4-8(9(5-7)23-2)24-15-12(20)10(18)11(19)13(25-15)14(21)22/h3-5,10-13,15,18-20H,1-2H3,(H,16,17)(H,21,22)/t10-,11-,12+,13-,15+/m0/s1 |
Clé InChI |
XLGYMPUDHJPLNR-DKBOKBLXSA-N |
SMILES isomérique |
CC(=O)NC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[3-(methylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B15192103.png)

